

# Spectroscopic and Analytical Profile of 2-(4-nitrophenyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **2-(4-nitrophenyl)benzoic acid**. This biphenyl carboxylic acid derivative is of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and further application in research and development.

**Physicochemical Properties** 

Property	Value
Molecular Formula	C13H9NO4
Molecular Weight	243.21 g/mol [1]
CAS Number	18211-41-1[1]
Appearance	Expected to be a solid
Melting Point	Not available in the provided search results
Solubility	Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents.

## **Spectroscopic Data**



Due to the limited availability of direct experimental spectra for **2-(4-nitrophenyl)benzoic acid** in the public domain, the following data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to display complex multiplets in the aromatic region due to the coupling between the protons of the two phenyl rings.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-(4-nitrophenyl)benzoic Acid** 

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 13.0	Singlet (broad)	1H	-COOH
~8.30	Doublet	2H	Protons ortho to the nitro group
~7.80	Doublet	2H	Protons meta to the nitro group
~7.40 - 7.60	Multiplet	4H	Protons on the benzoic acid phenyl ring

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-(4-nitrophenyl)benzoic Acid** 

Chemical Shift (δ, ppm)	Assignment
~168 - 172	-СООН
~148	C-NO <sub>2</sub>
~120 - 145	Aromatic carbons



## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and nitro functional groups.

Table 3: Predicted IR Spectral Data for 2-(4-nitrophenyl)benzoic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	
2500 - 3300	Broad	O-H stretch (carboxylic acid)	
~1700	Strong	C=O stretch (carboxylic acid)	
~1520 and ~1350	Strong	N-O asymmetric and symmetric stretch (nitro group)	
~1600, ~1450	Medium-Strong	C=C stretch (aromatic)	
~1300	Medium	C-O stretch (carboxylic acid)	
~850	Strong	C-N stretch (nitroaromatic)	

## Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 2-(4-nitrophenyl)benzoic Acid

m/z	Interpretation
243	[M] <sup>+</sup> (Molecular ion)
226	[M - OH]+
197	[M - NO <sub>2</sub> ] <sup>+</sup>
181	[M - COOH - H]+
152	[C12H8] <sup>+</sup> (Biphenyl fragment)



## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the chemical structure and connectivity of atoms in **2-(4-nitrophenyl)benzoic acid**.

#### Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in a clean, dry NMR tube. DMSO-d<sub>6</sub> is often suitable for carboxylic acids due to its ability to dissolve the sample and the downfield shift of the acidic proton.
- Instrument Setup:
  - Place the NMR tube in the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.
  - Tune the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
  - Use a standard pulse sequence (e.g., a 90° pulse).
  - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
  - The acidic proton of the carboxylic acid can be confirmed by adding a drop of D₂O to the
     NMR tube, which will cause the -COOH proton signal to disappear due to H-D exchange.



[2]

#### <sup>13</sup>C NMR Acquisition:

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signalto-noise ratio.
- A larger number of scans (e.g., 1024 or more) is typically required for <sup>13</sup>C NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

#### Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-(4-nitrophenyl)benzoic acid.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: No specific sample preparation is typically needed for a solid sample when using an ATR-FTIR spectrometer. Ensure the sample is dry.
- Instrument Setup:



 Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

#### Sample Analysis:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

#### Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Compare the obtained spectrum with reference spectra if available.

#### Alternative Methodology (KBr Pellet):

#### Sample Preparation:

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

#### Sample Analysis:

- Place the KBr pellet in the sample holder of the IR spectrometer.
- Acquire the IR spectrum.



## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of **2-(4-nitrophenyl)benzoic acid**.

Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
  - The sample is vaporized by heating in the high vacuum of the ion source.
- Ionization:
  - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4]
  - This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+).[3]
- Mass Analysis:
  - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
  - The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
- Data Analysis:
  - Identify the molecular ion peak to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain structural information.



## **Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of **2-(4-nitrophenyl)benzoic acid**.

Spectroscopic analysis workflow for 2-(4-nitrophenyl)benzoic acid.

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### References

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